2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the biphenyl core through a Suzuki coupling reaction.
Step 2: Introduction of the dimethyl groups via Friedel-Crafts alkylation.
Step 3: Cyclization to form the tetrahydro-1H-4,7-methanoisoindole units.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biphenyl: A simpler biphenyl derivative without the additional functional groups.
3,3’-Dimethylbiphenyl: A biphenyl derivative with dimethyl groups but lacking the tetrahydro-1H-4,7-methanoisoindole units.
4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxyl groups instead of the methanoisoindole units.
Uniqueness
2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is unique due to its complex structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H28N2O4 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-methylphenyl]-2-methylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C32H28N2O4/c1-15-11-17(7-9-23(15)33-29(35)25-19-3-4-20(13-19)26(25)30(33)36)18-8-10-24(16(2)12-18)34-31(37)27-21-5-6-22(14-21)28(27)32(34)38/h3-12,19-22,25-28H,13-14H2,1-2H3 |
InChI Key |
QGJQPPXXVHWOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C)N6C(=O)C7C8CC(C7C6=O)C=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.